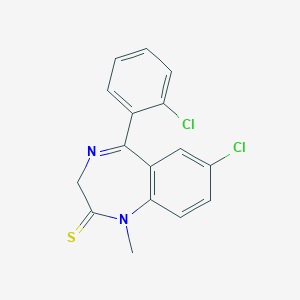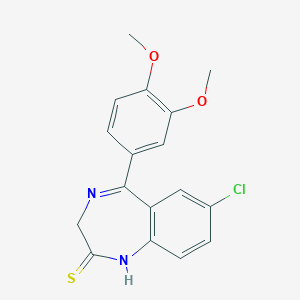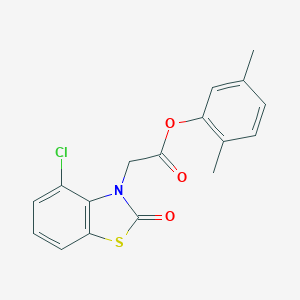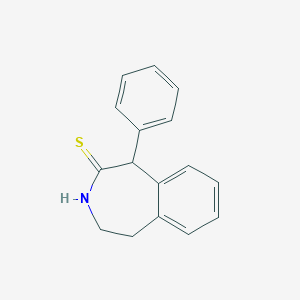
4-(Thiophène-2-yl)-1,2-dihydrophthalazin-1-one
Vue d'ensemble
Description
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of thiophene derivatives can be influenced by the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including condensation reactions . The type of reaction and the products formed can depend on the substituents present on the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by the substituents attached to the thiophene ring . These properties can include solubility, stability, and reactivity .Applications De Recherche Scientifique
Dispositifs électrochromes
4-(Thiophène-2-yl)-1,2-dihydrophthalazin-1-one : les dérivés ont été utilisés dans le développement de dispositifs électrochromes (DEC) à contraste élevé. Ces dispositifs changent de couleur lorsqu'une tension est appliquée, ce qui est utile pour des applications telles que les fenêtres intelligentes, les écrans et les rétroviseurs de voitures . La capacité du composé à subir une électropolymérisation le rend précieux pour la création de films minces qui présentent des changements de couleur importants lors de la stimulation électrique.
Semi-conducteurs organiques
Les dérivés du thiophène font partie intégrante de l'avancement des semi-conducteurs organiques. Ils contribuent au développement de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED). Les propriétés électroniques de This compound en font un candidat pour une utilisation dans ces technologies, qui sont essentielles pour les appareils électroniques de nouvelle génération .
Inhibiteurs de corrosion
En chimie industrielle, les composés thiophéniques servent d'inhibiteurs de corrosion. Les attributs structurels de This compound peuvent être adaptés pour protéger les métaux de la corrosion, ce qui est crucial pour prolonger la durée de vie des machines et des infrastructures .
Propriétés pharmacologiques
Les dérivés du thiophène présentent une variété de propriétés pharmacologiques. Alors que les bioactivités spécifiques de This compound nécessitent une exploration plus approfondie, les composés apparentés ont montré un potentiel en tant qu'agents anticancéreux, anti-inflammatoires et antimicrobiens. Cela suggère des pistes de recherche possibles pour le composé dans le développement de médicaments .
Catalyse
Les molécules à base de thiophène sont également étudiées pour leurs propriétés catalytiquesThis compound peut agir comme catalyseur dans diverses réactions chimiques, offrant potentiellement une nouvelle approche pour synthétiser des molécules complexes avec une grande efficacité et sélectivité .
Science des matériaux
Les propriétés optiques et électrochimiques uniques des dérivés du thiophène les rendent adaptés aux applications de la science des matériauxThis compound pourrait être utilisé dans la création de nouveaux matériaux avec des propriétés spécifiques souhaitées pour une utilisation dans un large éventail d'industries .
Mécanisme D'action
The mechanism of action of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one is not fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of cyclooxygenase and lipooxygenase enzymes, as well as modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, the compound has been found to modulate intracellular signaling pathways, which may have implications for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one in lab experiments include its low cost and the fact that it can be easily synthesized. Additionally, the compound is relatively stable and has a wide range of potential applications. However, the compound is not water soluble, which may limit its use in some experiments.
Orientations Futures
Future research on 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one should focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry, organic synthesis, and materials science. Additionally, further research should be conducted on the compound’s effects on biochemical and physiological processes, as well as its potential advantages and limitations for lab experiments. Finally, further research should be conducted on the compound’s potential toxicity and side effects.
Safety and Hazards
Propriétés
IUPAC Name |
4-thiophen-2-yl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUDUWXXLCTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374247.png)
![3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374248.png)
![3-Methyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B374249.png)
![Methyl {5'-(phenylimino)-spiro[adamantane-2,2'-[1,3]oxathiolane]-4'-ylidene}acetate](/img/structure/B374251.png)
![7-methyl-2-[(4-methylphenyl)sulfanyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B374252.png)
![Methyl 11,17-dimethoxy-18-{[(4-methoxyphenoxy)acetyl]oxy}yohimban-16-carboxylate](/img/structure/B374255.png)



![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-(2-phenylethyl)amine](/img/structure/B374263.png)
![4-(3-Bromopropylidene)-4,9-dihydrothieno[2,3-c][2]benzothiepine](/img/structure/B374264.png)
![5-acetyl-1,3-bisnitro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B374265.png)

